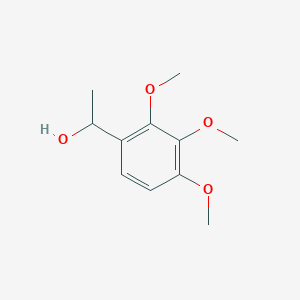
1-(2,3,4-Trimethoxyphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3,4-Trimethoxyphenyl)ethanol is an organic compound with the molecular formula C11H16O4. It is a derivative of benzyl alcohol, where the benzene ring is substituted with three methoxy groups at the 2, 3, and 4 positions.
准备方法
Synthetic Routes and Reaction Conditions
1-(2,3,4-Trimethoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(2,3,4-trimethoxyphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent like ethanol. The reaction typically occurs at room temperature and yields the desired alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can vary based on cost and availability. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity products .
化学反应分析
Types of Reactions
1-(2,3,4-Trimethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2,3,4-trimethoxyphenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to form 1-(2,3,4-trimethoxyphenyl)ethane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 1-(2,3,4-Trimethoxyphenyl)ethanone.
Reduction: 1-(2,3,4-Trimethoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2,3,4-Trimethoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2,3,4-trimethoxyphenyl)ethanol involves its interaction with specific molecular targets. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90). These interactions can lead to the disruption of cellular processes, resulting in anti-cancer effects .
相似化合物的比较
Similar Compounds
1-(2,3,4-Trimethoxyphenyl)ethanone: An oxidized form of the compound.
1-(2,3,4-Trimethoxyphenyl)ethane: A reduced form of the compound.
2,3,4-Trimethoxybenzyl alcohol: A similar compound with a different substitution pattern on the benzene ring.
Uniqueness
1-(2,3,4-Trimethoxyphenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry .
属性
CAS 编号 |
41038-42-0 |
|---|---|
分子式 |
C11H16O4 |
分子量 |
212.24 g/mol |
IUPAC 名称 |
1-(2,3,4-trimethoxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O4/c1-7(12)8-5-6-9(13-2)11(15-4)10(8)14-3/h5-7,12H,1-4H3 |
InChI 键 |
KBCIPNISEQNFCY-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C(=C(C=C1)OC)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl naphthalen-1-ylacetate](/img/structure/B14144177.png)

![4-{3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-[(E)-2-phenylethenyl]-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14144186.png)
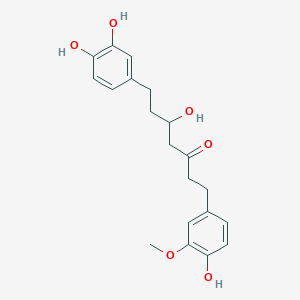

![N-[3-(Morpholine-4-sulfonyl)-phenyl]-acetamide](/img/structure/B14144206.png)
![16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14144210.png)
![(6-Butyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B14144212.png)
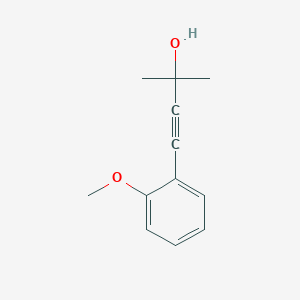
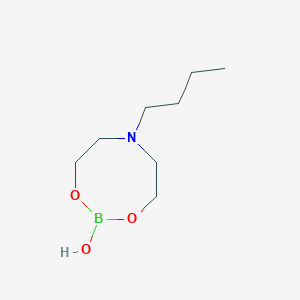
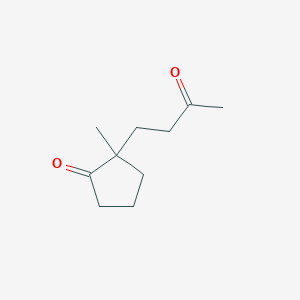
![5-[(4-Chloro-2,3-dihydro-1,1-dioxido-3-thienyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B14144244.png)
![3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one](/img/structure/B14144260.png)
![4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14144266.png)
